3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Overview
Description
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a triazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of azocane derivatives with triazole precursors under controlled conditions. One common method includes the cyclization of azocan-1-ylmethyl derivatives with phenyl-substituted triazole intermediates. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Chemical Reactions Analysis
Types of Reactions
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(azocan-1-ylmethyl)-1H-indole
- 3-(azocan-1-ylmethyl)phenylmethanamine
- 3-azocan-1-yl-N-(1-methyl-2-pyridin-4-ylethyl)propanamide
Uniqueness
Compared to similar compounds, 3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione stands out due to its unique combination of the triazole ring and the azocane moiety. This structural feature enhances its stability and reactivity, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(azocan-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c21-16-18-17-15(20(16)14-9-5-4-6-10-14)13-19-11-7-2-1-3-8-12-19/h4-6,9-10H,1-3,7-8,11-13H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCWIVJRPXPNRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=NNC(=S)N2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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